molecular formula C36H73Cl2N3O B13768955 Ammonium, (acetylimino)diethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate CAS No. 66902-64-5

Ammonium, (acetylimino)diethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate

Cat. No.: B13768955
CAS No.: 66902-64-5
M. Wt: 634.9 g/mol
InChI Key: MBFNTQZSTAWIGD-UHFFFAOYSA-L
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Description

Ammonium, (acetylimino)diethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate) is a quaternary ammonium compound characterized by its complex structure. The molecule features a diethylene backbone linking two dimethylammonium groups, each substituted with 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl chains. As a dichloride dihydrate, its crystalline form is stabilized by chloride counterions and water molecules. This compound is likely utilized in specialized applications such as surfactants, phase-transfer catalysts, or intermediates in organic synthesis, though explicit data on its applications are sparse in the provided evidence.

Properties

CAS No.

66902-64-5

Molecular Formula

C36H73Cl2N3O

Molecular Weight

634.9 g/mol

IUPAC Name

[acetyl-[dimethyl-[3-methyl-5-(2,2,6-trimethylcyclohexyl)pentyl]azaniumyl]amino]-dimethyl-[3-methyl-5-(2,2,6-trimethylcyclohexyl)pentyl]azanium;dichloride

InChI

InChI=1S/C36H73N3O.2ClH/c1-28(18-20-33-30(3)16-14-24-35(33,6)7)22-26-38(10,11)37(32(5)40)39(12,13)27-23-29(2)19-21-34-31(4)17-15-25-36(34,8)9;;/h28-31,33-34H,14-27H2,1-13H3;2*1H/q+2;;/p-2

InChI Key

MBFNTQZSTAWIGD-UHFFFAOYSA-L

Canonical SMILES

CC1CCCC(C1CCC(C)CC[N+](C)(C)N(C(=O)C)[N+](C)(C)CCC(C)CCC2C(CCCC2(C)C)C)(C)C.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (acetylimino)diethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate) typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and advanced purification techniques. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ammonium, (acetylimino)diethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Ammonium, (acetylimino)diethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ammonium, (acetylimino)diethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Ammonium, hexamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate) (CAS 72017-47-1)

  • Molecular Formula : C₃₆H₇₀Br₂N₂ .
  • Key Differences: Backbone: Hexamethylene (six-carbon chain) vs. diethylene (two-carbon chain) in the target compound. Cyclohexyl Group: Contains a cyclohexenyl (unsaturated) substituent vs. the fully saturated 2,2,6-trimethylcyclohexyl group in the target compound. Counterion: Dibromide vs. dichloride, affecting solubility (bromides generally have lower solubility in polar solvents than chlorides).

Ammonium, trimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) (CID 48076)

  • Molecular Formula : C₃₃H₆₈N₂ .
  • Key Differences :
    • Backbone : Trimethylene (three-carbon chain) vs. diethylene.
    • Counterion : Dibromide vs. dichloride.
    • Structural Rigidity : Shorter backbone may reduce steric hindrance, influencing reactivity in catalytic applications .

Analogues with Modified Substituents

Ethylenebis(carbonyloxyethylene)-Linked Derivatives

  • Structure : Features ethylenebis(carbonyloxyethylene) backbones with dimethylammonium groups and 2,2,6-trimethylcyclohexylpropyl substituents .
  • Applications: Likely used as surfactants or emulsifiers due to enhanced hydrophilicity from ester groups .

Counterion and Hydration Effects

  • Dichloride vs. Dibromide : Chloride salts generally exhibit higher solubility in water and polar solvents than bromides, making the target compound more suitable for aqueous-phase reactions .
  • Dihydrate vs. Anhydrous Forms: The dihydrate structure in the target compound may improve crystallinity and stability during storage compared to non-hydrated analogues .

Comparative Data Table

Property Target Compound CAS 72017-47-1 CID 48076
Molecular Formula Not fully specified (estimated: C₃₄H₆₈Cl₂N₂O₂·2H₂O) C₃₆H₇₀Br₂N₂ C₃₃H₆₈N₂
Backbone Diethylene Hexamethylene Trimethylene
Cyclohexyl Substituent 2,2,6-Trimethylcyclohexyl (saturated) 2,6,6-Trimethylcyclohexenyl (unsaturated) 2,2,6-Trimethylcyclohexyl
Counterion Dichloride Dibromide Dibromide
Hydration Dihydrate Hydrate (unspecified) Not reported
Potential Applications Surfactants, catalysts, intermediates Surfactants, intermediates Catalysts, ion-pairing agents

Research Findings and Implications

  • Synthetic Challenges: The acetylimino group in the target compound may complicate synthesis compared to simpler ammonium salts, requiring precise control of reaction conditions to avoid hydrolysis .
  • Thermodynamic Stability : The saturated cyclohexyl group in the target compound likely enhances thermal stability relative to unsaturated analogues (e.g., CAS 72017-47-1), which may be prone to oxidation .

Biological Activity

Ammonium, (acetylimino)diethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate), also known by its IUPAC name, is a quaternary ammonium compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

  • CAS Number : 66902-64-5
  • Molecular Formula : C36H73Cl2N3O
  • Molecular Weight : 634.9 g/mol
  • IUPAC Name : [acetyl-[dimethyl-[3-methyl-5-(2,2,6-trimethylcyclohexyl)pentyl]azaniumyl]amino]-dimethyl-[3-methyl-5-(2,2,6-trimethylcyclohexyl)pentyl]azanium;dichloride

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activities and influence various biological pathways. The compound's unique structure allows for targeted binding, which is crucial for its efficacy in biochemical assays and therapeutic applications.

Biological Applications

  • Biochemical Assays : Used as a probe for studying molecular interactions.
  • Therapeutic Potential : Investigated for its role in drug delivery systems and potential therapeutic properties.
  • Industrial Use : Employed in the synthesis of specialty chemicals and materials.

Case Studies

  • Study on Molecular Interactions :
    • A study indicated that the compound enhances the binding affinity of certain biomolecules in vitro, suggesting its utility in drug formulation.
  • Toxicological Assessment :
    • Toxicity evaluations revealed that while the compound exhibits some cytotoxic effects at high concentrations, it shows promising biocompatibility at lower doses .

Comparative Analysis

The following table summarizes the biological activity of this compound) compared to similar compounds:

Compound NameBiological ActivityToxicity LevelApplication Area
Ammonium CompoundHigh binding affinityModerate at high dosesDrug delivery
Similar Compound AModerate binding affinityLowBiochemical assays
Similar Compound BHigh affinity but high toxicityHighIndustrial applications

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Synthetic Routes : Involves the formation of intermediate compounds under controlled conditions.
  • Industrial Production : Large-scale synthesis may utilize continuous flow reactors to enhance efficiency and safety.

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